![molecular formula C29H42O4PLi<br>C29H42LiO4P B12283081 lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide CAS No. 85209-93-4](/img/structure/B12283081.png)
lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide is a complex organophosphorus compound with the molecular formula C29H42LiO4P and a molecular weight of 492.55600 . This compound is known for its unique structure, which includes a benzo[d][1,3,2]benzodioxaphosphocine core with multiple tert-butyl groups and a lithium ion. It is primarily used in industrial applications and scientific research due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions due to its unique reactivity. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes .
In medicine, lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide is investigated for its potential therapeutic properties, including its role in modulating biochemical pathways. In industry, it is used in the production of advanced materials and as a catalyst in certain chemical processes .
Mécanisme D'action
The mechanism of action of lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes .
The pathways involved may include oxidative stress pathways, signaling cascades, and metabolic pathways. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide can be compared with other similar organophosphorus compounds, such as lithium 2,2’-methylenebis(4,6-di-tert-butylphenyl)phosphate and sodium 2,2’-methylenebis(4,6-di-tert-butylphenyl)phosphate . These compounds share structural similarities but differ in their specific functional groups and metal ions.
The uniqueness of this compound lies in its specific combination of tert-butyl groups and the benzo[d][1,3,2]benzodioxaphosphocine core, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
85209-93-4 |
|---|---|
Formule moléculaire |
C29H42O4PLi C29H42LiO4P |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide |
InChI |
InChI=1S/C29H43O4P.Li/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1/p-1 |
Clé InChI |
UADIOTAIECKQLQ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-] |
Description physique |
Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
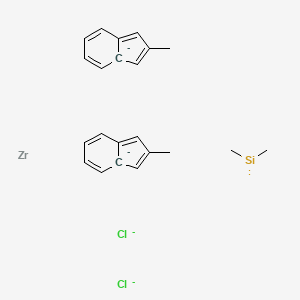
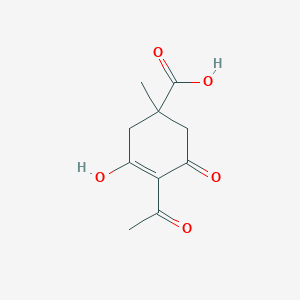
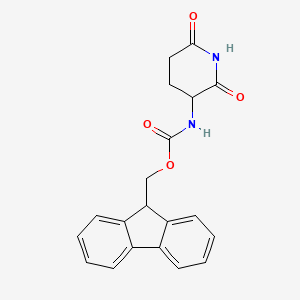

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)
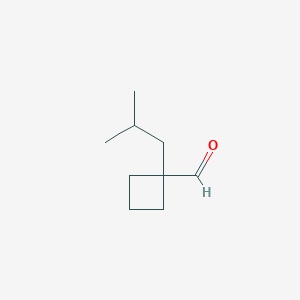
![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
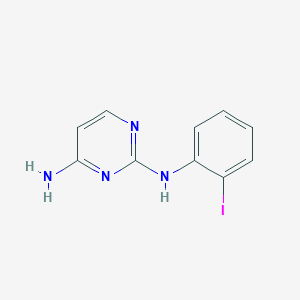
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
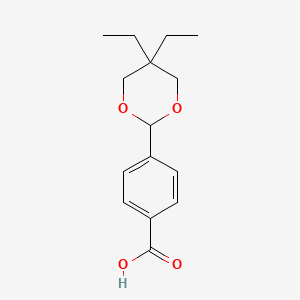
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
